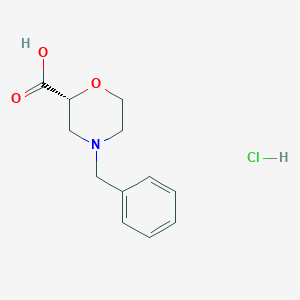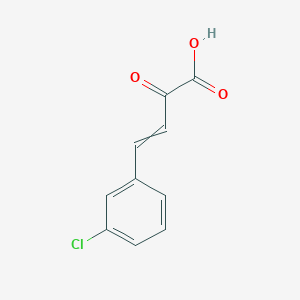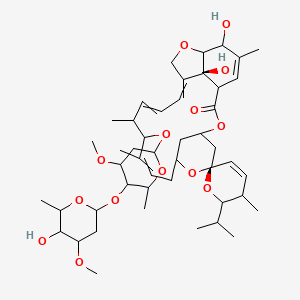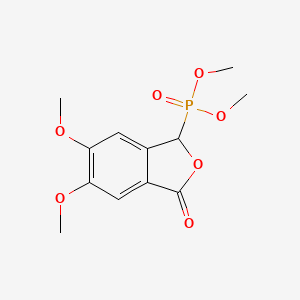![molecular formula C13H13NO3 B14800800 rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800800.png)
rel-Methyl (1R,2R)-5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the cyclopropanation of indoline derivatives followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of strong bases and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis is achieved through optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents to create derivatives
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
rel-Methyl (1R,2R)-2-(2-bromophenyl)cyclopropanecarboxylate: Shares a similar cyclopropane structure but differs in the substituents attached to the cyclopropane ring.
rel-Methyl (1S,2R)-5’-chloro-1’-methyl-2’-oxo-spiro[cyclopropane-2,3’-indoline]-1-carboxylic acid: Another spirocyclic compound with a different halogen substituent.
Uniqueness
The uniqueness of rel-Methyl (1R,2R)-5’-methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate lies in its specific spirocyclic structure and the functional groups attached, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl (3R)-5-methyl-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-7-3-4-10-8(5-7)13(12(16)14-10)6-9(13)11(15)17-2/h3-5,9H,6H2,1-2H3,(H,14,16)/t9?,13-/m0/s1 |
Clave InChI |
GAMHEZQYFPRFBX-NCWAPJAISA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)NC(=O)[C@@]23CC3C(=O)OC |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C23CC3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Hydroxyphenyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B14800722.png)
![3-[[(1R)-1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B14800723.png)
![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)
![3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)
![2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B14800752.png)
![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
![Tert-butyl 12-methylsulfonyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B14800771.png)





![Benzhydryl 7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14800807.png)
![(2E)-N-[benzyl(methyl)carbamothioyl]-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14800812.png)
